molecular formula C37H47N5O4 B10849153 H-Dmt-Tic-NH-(CH2)6-NH-Tic-H

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H

Cat. No.: B10849153
M. Wt: 625.8 g/mol
InChI Key: SIUMEPYYYNRSSX-BGVJURHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H is a synthetic peptide compound known for its high affinity and selectivity for delta opioid receptors. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and mood disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-(CH2)6-NH-Tic-H involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in modulating delta opioid receptors.

    Medicine: Potential therapeutic applications in pain management and mood disorders.

    Industry: Used in the development of new peptide-based drugs.

Mechanism of Action

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H exerts its effects by binding to delta opioid receptors. This binding activates intracellular signaling pathways, leading to the modulation of pain and mood. The compound also influences the release of neurotransmitters and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Dmt-Tic-NH-(CH2)6-NH-Tic-H is unique due to its specific structure, which provides high selectivity and affinity for delta opioid receptors. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C37H47N5O4

Molecular Weight

625.8 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[6-(1,2,3,4-tetrahydroisoquinoline-3-carbonylamino)hexyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C37H47N5O4/c1-24-17-30(43)18-25(2)31(24)21-32(38)37(46)42-23-29-14-8-6-12-27(29)20-34(42)36(45)40-16-10-4-3-9-15-39-35(44)33-19-26-11-5-7-13-28(26)22-41-33/h5-8,11-14,17-18,32-34,41,43H,3-4,9-10,15-16,19-23,38H2,1-2H3,(H,39,44)(H,40,45)/t32-,33?,34?/m0/s1

InChI Key

SIUMEPYYYNRSSX-BGVJURHFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCCCNC(=O)C4CC5=CC=CC=C5CN4)N)C)O

Origin of Product

United States

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